Parathion-ethyl D10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Internal Standard in Analytical Chemistry:

Parathion-ethyl D10 serves as an internal standard in various analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) [, ]. An internal standard is a compound added to a sample in a known amount to help quantify the target analyte (Parathion-ethyl) in the sample. Since Parathion-ethyl D10 has identical chemical properties to Parathion-ethyl except for the presence of ten deuterium atoms, it experiences similar behavior during the analytical process. This allows scientists to account for variations in factors like instrument response, recovery efficiency, and matrix effects, leading to more accurate and reliable quantification of the target analyte [].

Environmental Fate and Degradation Studies:

Parathion-ethyl D10 is employed in environmental fate studies to investigate the degradation pathways and environmental behavior of Parathion-ethyl []. Researchers can track the fate of Parathion-ethyl in the environment by introducing Parathion-ethyl D10 into soil, water, or other environmental compartments. By monitoring the presence and transformation of the isotopically labeled compound using techniques like mass spectrometry, scientists can gain insights into the degradation mechanisms, persistence, and potential environmental risks associated with Parathion-ethyl [].

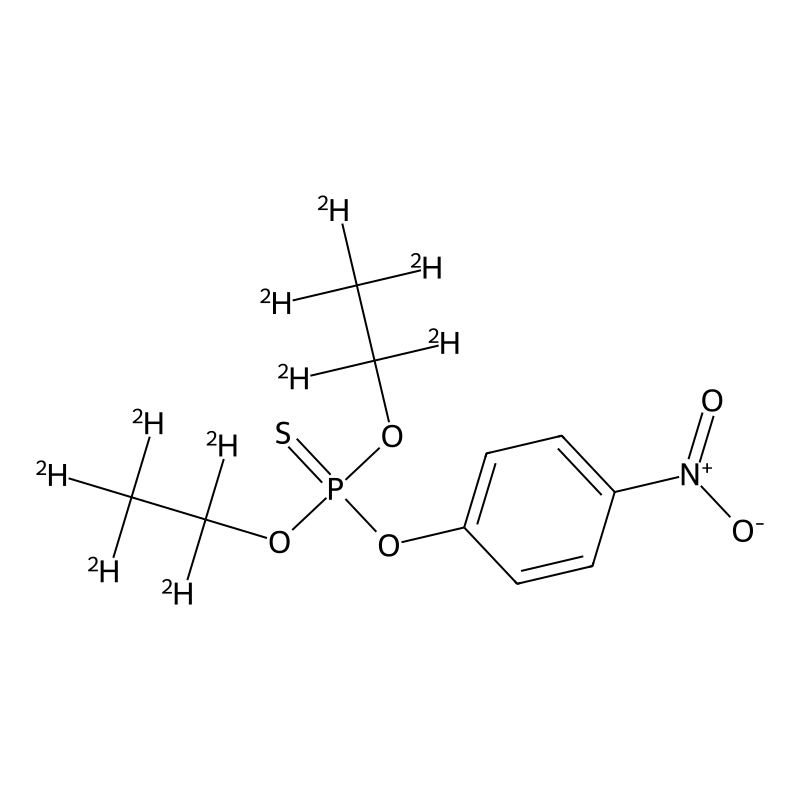

Parathion-ethyl D10 is a stable isotopically labeled derivative of parathion, an organophosphate insecticide and acaricide. The compound is characterized by its chemical formula and is primarily used in research settings to study the behavior and metabolism of parathion in biological systems. Parathion was initially developed in the 1940s and is known for its high toxicity, particularly affecting the nervous system by inhibiting acetylcholinesterase, an essential enzyme for nerve function .

Parathion-ethyl D10 undergoes various chemical transformations similar to those of its non-labeled counterpart. Key reactions include:

- Oxidation to Paraoxon: Upon ingestion, parathion-ethyl D10 can be oxidized to paraoxon, which is the more toxic form.

- Hydrolysis: This reaction leads to the formation of diethyl thiophosphate and 4-nitrophenol, rendering the compound less toxic.

- Reduction: Under anaerobic conditions, the nitro group can be reduced to an amine.

These reactions emphasize the compound's potential for environmental degradation and transformation within biological systems .

Parathion-ethyl D10 exhibits significant biological activity primarily due to its ability to inhibit acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system. Symptoms of exposure can include headaches, convulsions, respiratory distress, and potentially fatal outcomes if not treated promptly . The compound's toxicity extends beyond insects, posing risks to humans and other non-target organisms.

The synthesis of parathion-ethyl D10 typically involves:

- Chlorination of Diethyl Dithiophosphoric Acid: This step generates diethylthiophosphoryl chloride.

- Reaction with Sodium 4-Nitrophenolate: The chloride reacts with sodium 4-nitrophenolate to produce parathion.

These methods highlight the chemical pathways involved in creating this isotopically labeled compound .

Parathion-ethyl D10 is primarily used in:

- Research: As a tracer in studies examining the metabolism of organophosphates in biological systems.

- Environmental Monitoring: To detect and quantify parathion residues in various matrices, including water and soil.

Its isotopic labeling allows for precise tracking in complex biological environments .

Studies involving parathion-ethyl D10 focus on its interactions with biological systems, particularly regarding its metabolism and toxicological effects. Research indicates that the compound's metabolism can vary significantly across different species, which is crucial for understanding its ecological impact and potential risks to human health . Interaction studies also explore how parathion-ethyl D10 competes with other substrates for acetylcholinesterase binding sites.

Parathion-ethyl D10 shares structural similarities with several other organophosphate compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Parathion | Highly toxic; widely banned due to health risks. | |

| Malathion | C_{10}H_{19)O_6PS | Less toxic than parathion; used in agriculture. |

| Chlorpyrifos | C_{9}H_{11)Cl_3NO_3PS | Broad-spectrum insecticide; less toxic than parathion. |

| Diazinon | C{12}{N{4}{O{3}{PS | Used against pests; has a different mechanism of action. |

Parathion-ethyl D10 is unique due to its isotopic labeling, which allows for specific research applications not available with other compounds .

Deuterium incorporation into parathion-ethyl represents a sophisticated approach to creating isotopically labeled analytical standards essential for mass spectrometry applications [1] [2]. The synthesis of parathion-ethyl D10 requires strategic placement of deuterium atoms specifically within the diethyl phosphorothioate moiety, where all ten hydrogen atoms in the two ethyl groups are replaced with deuterium [3] [4].

Direct Hydrogen-Deuterium Exchange Methods

The most straightforward approach involves direct hydrogen-deuterium exchange reactions utilizing deuterium gas under controlled conditions [5]. This method achieves deuterium incorporation efficiencies ranging from 85-95% and targets the ethyl groups within the phosphorothioate backbone [5]. The reaction typically requires elevated temperatures and pressures to facilitate the exchange process while maintaining the structural integrity of the nitrophenyl moiety [6].

Catalytic Deuteration with Transition Metal Complexes

Iridium-catalyzed deuteration has emerged as a highly effective strategy for selective deuterium incorporation [5]. These catalysts demonstrate exceptional performance in achieving 90-98% incorporation efficiency under mild reaction conditions [5]. The iridium complexes facilitate specific targeting of aromatic ortho-positions and aliphatic carbon-hydrogen bonds, making them particularly suitable for controlled deuteration of the ethyl substituents in parathion-ethyl [5].

Isotope Exchange Using Deuterated Solvents

Alternative methodologies employ deuterated solvents such as deuterium oxide and deuterated acetone as deuterium sources [5] [7]. These approaches achieve incorporation efficiencies of 70-85% and are particularly effective for aliphatic carbon-hydrogen bond deuteration [5]. The use of deuterated dimethyl sulfoxide has shown promise for targeting electron-deficient positions, achieving 75-90% incorporation under basic conditions [5].

Base-Catalyzed Exchange Mechanisms

Base-catalyzed deuterium exchange represents another viable strategy, particularly effective in polar solvent systems [5]. This approach utilizes strong bases to facilitate hydrogen abstraction and subsequent deuterium incorporation from deuterated solvents [5]. While achieving moderate incorporation efficiencies of 75-90%, this method offers advantages in terms of reaction selectivity and control [5].

| Method | Target Position | Deuterium Source | Incorporation Efficiency (%) | Reaction Conditions |

|---|---|---|---|---|

| Direct Hydrogen-Deuterium Exchange | Ethyl Groups (C-H bonds) | Deuterium gas (D₂) | 85-95 | High pressure, elevated temperature |

| Catalytic Deuteration with Iridium Complexes | Aromatic ortho-positions | Deuterated acetone (acetone-d₆) | 90-98 | Mild conditions, room temperature |

| Isotope Exchange using Deuterated Solvents | Aliphatic C-H bonds | Deuterium oxide (D₂O) | 70-85 | Aqueous/organic solvent systems |

| Transition Metal-Catalyzed Exchange | Specific substrate sites | Various deuterated reagents | 88-96 | Controlled atmosphere, specific catalysts |

| Base-Catalyzed Exchange in Polar Solvents | Electron-deficient positions | Deuterated DMSO (DMSO-d₆) | 75-90 | Strong base, elevated temperature |

Purification Techniques for Isotopically Labeled Compounds

The purification of parathion-ethyl D10 requires specialized chromatographic techniques capable of separating isotopically labeled compounds from their unlabeled counterparts and removing synthetic impurities [8] [9]. The unique physicochemical properties of deuterated compounds necessitate carefully optimized separation protocols to achieve the high purity standards required for analytical applications [10] [11].

High Performance Liquid Chromatography

High Performance Liquid Chromatography represents the gold standard for final purification and analysis of isotopically labeled parathion-ethyl D10 [12] [13]. Modern HPLC systems equipped with mass spectrometry detection enable precise separation and quantification of deuterated species [1] [2]. The technique achieves purity levels of 96-99% with yields ranging from 80-95%, making it ideal for producing analytical-grade standards [12].

Ion-Exchange Displacement Chromatography

Ion-exchange displacement chromatography has demonstrated exceptional utility for large-scale purification of phosphorothioate compounds [8] [9]. This technique achieved remarkable results in purifying gram quantities of phosphorothioate oligonucleotides, with product yields of 70% at 96.4% purity [8]. The displacement mode operation enables processing times of less than 15 minutes for the separation phase, with total cycle times under 30 minutes including equilibration and regeneration [8].

Reversed-Phase Chromatography

Reversed-phase chromatographic methods excel in separating isotopomers and diastereomers that may arise during synthesis [13]. The increased hydrophobicity imparted by deuterium substitution can be exploited to achieve baseline separation of isotopically labeled compounds from their protiated analogs [13]. This technique typically achieves purities of 94-98% with yields of 75-90% [13].

Anion Exchange Chromatography

Anion exchange chromatography proves particularly effective for removing ionic impurities and salts that may accompany synthetic procedures [14] [15]. The technique demonstrates excellent performance in achieving purities of 95-97% with yields of 85-92% [14]. Processing times typically range from 25-50 minutes depending on gradient conditions and column dimensions [14].

Solid Phase Extraction

Solid Phase Extraction serves as an essential sample preparation and cleanup technique [16] [12]. Carbon-18 silica and other specialized sorbents enable effective isolation of parathion-ethyl D10 from complex mixtures [16]. The technique achieves purities of 90-95% with excellent yields of 88-96%, making it valuable for both sample preparation and preliminary purification steps [16].

| Technique | Application | Purity Achievement (%) | Yield (%) | Processing Time |

|---|---|---|---|---|

| High Performance Liquid Chromatography (HPLC) | Final purification and analysis | 96-99 | 80-95 | 30-60 minutes |

| Ion-Exchange Displacement Chromatography | Large-scale phosphorothioate purification | 96.4 | 70 | <15 minutes (displacement) |

| Reversed-Phase Chromatography | Separation of isotopomers | 94-98 | 75-90 | 20-45 minutes |

| Anion Exchange Chromatography | Removal of impurities and salts | 95-97 | 85-92 | 25-50 minutes |

| Solid Phase Extraction | Sample preparation and cleanup | 90-95 | 88-96 | 10-30 minutes |

Quality Control and Stability Assessment

The quality control and stability assessment of parathion-ethyl D10 requires comprehensive analytical protocols to ensure isotopic purity, chemical integrity, and long-term stability [17] [18]. Deuterated analytical standards must meet stringent specifications for isotopic enrichment while maintaining chemical purity levels appropriate for quantitative analytical applications [17] [19].

Isotopic Purity Determination

Mass spectrometry serves as the primary analytical method for determining isotopic purity of parathion-ethyl D10 [1] [19]. The technique enables precise quantification of deuterium enrichment levels, with acceptance criteria typically requiring greater than 98% deuterium enrichment [1]. Each production batch undergoes comprehensive isotopic analysis to ensure consistency and compliance with analytical standard specifications [18].

Chemical Purity Assessment

High Performance Liquid Chromatography provides the foundation for chemical purity assessment [18] [12]. The technique enables detection and quantification of synthetic impurities, degradation products, and related compounds that may compromise analytical performance [18]. Acceptance criteria typically require greater than 95% chemical purity, with rigorous testing performed on each production batch [18].

Molecular Identity Confirmation

Nuclear Magnetic Resonance spectroscopy serves as the definitive method for molecular identity confirmation [18] [19]. The technique provides structural verification and confirms the presence and position of deuterium atoms within the molecular framework [18]. Initial qualification studies establish reference spectra for ongoing identity verification [18].

Stability Under Storage Conditions

Accelerated stability testing protocols evaluate the long-term stability of parathion-ethyl D10 under various storage conditions [17] [18]. These studies monitor chemical degradation, deuterium exchange, and formation of impurities over extended time periods [17]. Acceptance criteria typically require less than 5% degradation over 12 months when stored under recommended conditions [18].

Deuterium Exchange Monitoring

Regular monitoring of deuterium exchange rates ensures the continued integrity of isotopic labeling [17] [20]. Hydrogen-deuterium exchange can occur under certain conditions, particularly in the presence of protic solvents or elevated temperatures [17]. Semi-annual testing protocols monitor exchange rates, with acceptance criteria requiring less than 10% exchange under standard storage conditions [17].

Storage and Handling Requirements

Optimal storage conditions maintain isotopic and chemical integrity over extended periods [18] [21]. Parathion-ethyl D10 should be stored at 2-8°C in a dry atmosphere to minimize deuterium exchange and chemical degradation [3] [1]. Protection from light and moisture prevents photodegradation and hydrolysis reactions that could compromise analytical performance [18].

| Parameter | Analytical Method | Acceptance Criteria | Testing Frequency | Storage Conditions |

|---|---|---|---|---|

| Isotopic Purity | Mass Spectrometry (MS) | >98% deuterium enrichment | Each batch | 2-8°C, dry atmosphere |

| Chemical Purity | High Performance Liquid Chromatography | >95% chemical purity | Each batch | 2-8°C, protected from light |

| Molecular Identity Confirmation | Nuclear Magnetic Resonance (NMR) | Molecular formula confirmation | Initial qualification | Room temperature for analysis |

| Stability at Storage Temperature | Accelerated Stability Testing | <5% degradation over 12 months | Quarterly | 2-8°C, inert atmosphere |

| Deuterium Exchange Rate | Hydrogen-Deuterium Exchange Monitoring | <10% exchange under standard conditions | Semi-annually | 2-8°C, sealed containers |